Technical Whitepaper: 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride
Technical Whitepaper: 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride
The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride .
Strategic Reagent for Divergent Scaffold Synthesis
Executive Summary
4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride (CAS 874804-14-5 ) is a tri-functionalized arene intermediate used primarily in medicinal chemistry and agrochemical discovery.[1][2][3] Its value lies in its orthogonal reactivity profile : it possesses a highly reactive electrophilic sulfonyl chloride motif, a palladium-active aryl bromide handle, and an activated aryl fluoride capable of nucleophilic aromatic substitution (
Chemical Identity & Physical Properties[4][5]
| Property | Data |
| CAS Number | 874804-14-5 |
| IUPAC Name | 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride |
| Molecular Formula | C |
| Molecular Weight | 287.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62–66 °C (Typical for analogs; specific batch data may vary) |
| Solubility | Soluble in CH |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Moisture-sensitive |
| Precursor | 2-Bromo-4-fluorotoluene (CAS 1422-53-3) |
Synthetic Utility & Mechanism
The utility of this compound stems from the specific electronic environment created by the substituents.
-
Sulfonyl Chloride (Pos 1): The most reactive site. Reacts with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.
-
Fluorine (Pos 2): Positioned ortho to the electron-withdrawing sulfonyl group. This activation lowers the energy barrier for
reactions, allowing the fluorine to be displaced by strong nucleophiles (alkoxides, thiols, or amines) after the sulfonamide bond is formed. -
Bromine (Pos 4): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Methyl (Pos 5): Provides steric bulk and lipophilicity, often crucial for binding affinity in hydrophobic pockets of protein targets (e.g., kinase inhibitors).
Synthesis Pathways
The compound is typically synthesized via chlorosulfonation of the parent arene, 2-Bromo-4-fluorotoluene. The directing effects of the Fluorine (ortho/para) and Bromine (ortho/para) substituents synergistically direct the electrophilic sulfonyl group to Position 5 (which becomes Position 1 in the final product nomenclature).
Figure 1: Synthesis pathways.[4] The primary industrial route is direct chlorosulfonation (solid line). The Sandmeyer route (dashed) is used when high regiochemical purity is required.
Experimental Protocols
Protocol A: General Sulfonamide Formation
Primary application: Derivatization of the sulfonyl chloride core.
Reagents:
-
Substrate: 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv)
-
Amine: R-NH
(1.1 equiv) -
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Preparation: Dissolve the amine (1.1 equiv) and base (1.5 equiv) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (N
). Cool the solution to 0 °C. -
Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the chloride by TLC or LC-MS (Hydrolysis of the chloride to sulfonic acid is a common side product if moisture is present).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/base), followed by saturated NaHCO
and brine. Dry over MgSO , filter, and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography.
Protocol B: Divergent Functionalization (Suzuki Coupling)
Expert Insight: Perform Suzuki coupling after sulfonamide formation. The sulfonyl chloride moiety is unstable under basic aqueous coupling conditions.
Reagents:
-
Substrate: Sulfonamide derivative (from Protocol A)
-
Boronic Acid: Ar-B(OH)
(1.2 equiv) -
Catalyst: Pd(dppf)Cl
·DCM (0.05 equiv) -
Base: K
CO (2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Combine the sulfonamide, boronic acid, and base in 1,4-dioxane.
-
Degas the mixture (sparge with Argon for 5 mins).
-
Add the Pd catalyst.
-
Heat to 80–100 °C for 4–12 hours.
-
Filter through Celite, concentrate, and purify.
Reactivity & Divergence Map
The following diagram illustrates the logical order of operations for maximizing the utility of this scaffold.
Figure 2: Reaction divergence. The sulfonyl chloride must be reacted first to stabilize the core. The resulting sulfonamide can then be diversified at the Bromine (green path) or Fluorine (red path) positions.
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Category 1B) . Causes severe skin burns and eye damage.[5] Reacts violently with water to release HCl and sulfonic acid.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15+ minutes.[5]
-
Skin Contact: Remove contaminated clothing; wash with soap and water.
-
-
Spill Control: Neutralize with sodium bicarbonate or lime before disposal. Do not absorb with combustible materials (sawdust).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 874804-14-5. PubChem. Link[1]
-
Sigma-Aldrich. Product Specification: 2-Bromo-4-fluorotoluene (Precursor). Merck KGaA. Link
-
ChemicalBook. 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride Product Database. ChemicalBook. Link
-
Organic Syntheses. Chlorosulfonation of Aromatic Compounds: General Procedures. Org.[4] Synth. Coll. Vol. 1, p. 85. Link
Sources
- 1. 193827-70-2,4-Chloro-5,8-difluoroquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 3. 4-Bromo-2-fluoro-5-methylbenzenesulfonyl chloride [bomanbiochem.com]
- 4. rsc.org [rsc.org]
- 5. aozunasia.com [aozunasia.com]
